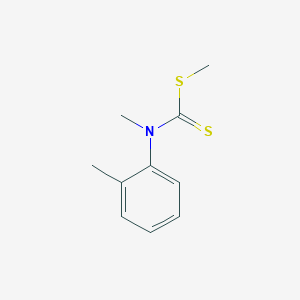
Methyl methyl(2-methylphenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl(2-methylphenyl)carbamodithioate is an organic compound with the molecular formula C10H13NS2. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and polymer chemistry. This compound is particularly interesting due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl(2-methylphenyl)carbamodithioate typically involves the reaction of methylamine with carbon disulfide, followed by the addition of 2-methylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl methyl(2-methylphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Methyl methyl(2-methylphenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
Mecanismo De Acción
The mechanism of action of methyl methyl(2-methylphenyl)carbamodithioate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its dithiocarbamate group can interact with thiol groups in proteins, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyanomethyl methyl(phenyl)carbamodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
Methyl methyl(2-methylphenyl)carbamodithioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.
Propiedades
Número CAS |
62604-13-1 |
|---|---|
Fórmula molecular |
C10H13NS2 |
Peso molecular |
211.4 g/mol |
Nombre IUPAC |
methyl N-methyl-N-(2-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
Clave InChI |
FVXASVMXCPDTRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


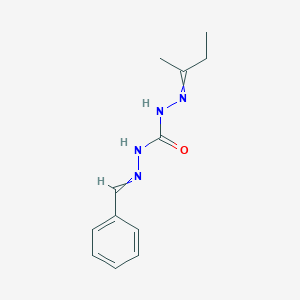
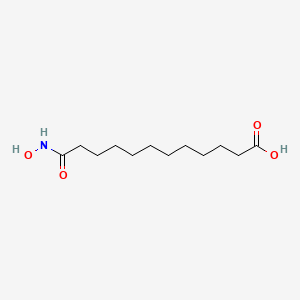
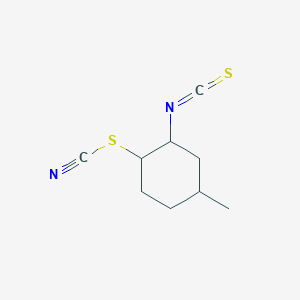
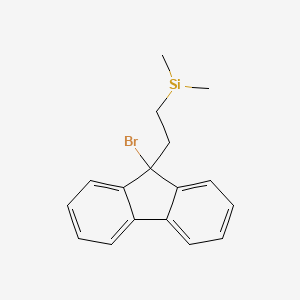
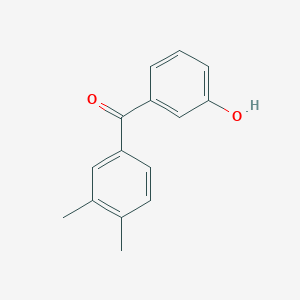
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
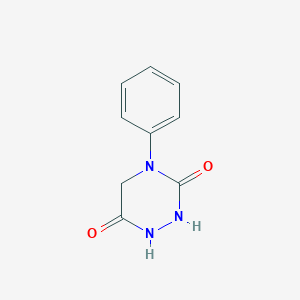
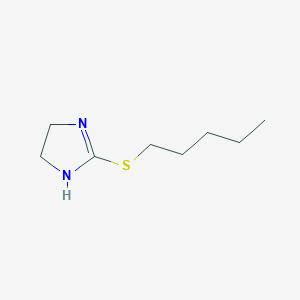
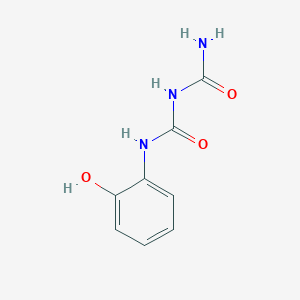
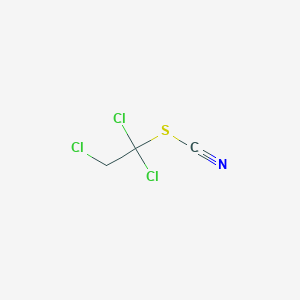
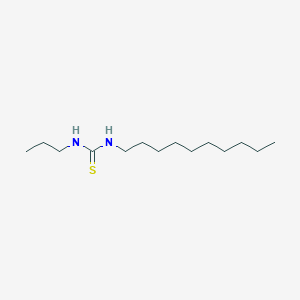
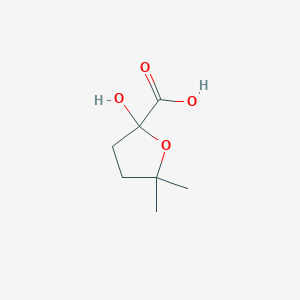
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
